molecular formula C10H9NO3 B13703203 Methyl 6-hydroxyindolizine-2-carboxylate

Methyl 6-hydroxyindolizine-2-carboxylate

Cat. No.: B13703203
M. Wt: 191.18 g/mol
InChI Key: BOGUTUFMTKURCG-UHFFFAOYSA-N
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Description

Methyl 6-hydroxyindolizine-2-carboxylate is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-hydroxyindolizine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of radical cyclization/cross-coupling reactions . These reactions are often catalyzed by palladium or other transition metals and can be carried out under microwave-assisted conditions to enhance efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydroxyindolizine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 6-hydroxyindolizine-2-carboxylate has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Methyl 6-hydroxyindolizine-2-carboxylate stands out due to its unique hydroxyl group at the 6-position, which can influence its reactivity and biological activity. This structural feature differentiates it from other indolizine derivatives and contributes to its specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 6-hydroxyindolizine-2-carboxylate

InChI

InChI=1S/C10H9NO3/c1-14-10(13)7-4-8-2-3-9(12)6-11(8)5-7/h2-6,12H,1H3

InChI Key

BOGUTUFMTKURCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=C(C=CC2=C1)O

Origin of Product

United States

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